2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole

α1-adrenoceptor agonism hypotension pressor agents

Researchers requiring pure α1-adrenoceptor activation in hypotension or stress urinary incontinence models often face β-adrenoceptor cross-reactivity and poor oral bioavailability with standard agonists. M-6434 (CAS 77636-92-1) addresses these limitations: • 10× greater oral pressor potency vs phenylephrine; 4× vs midodrine • Unique functional selectivity for lower urinary tract smooth muscle over vascular tissue • Pure α1-agonism: no β-activity, no indirect sympathomimetic effects ≥95% purity. Custom packaging available. For R&D use only.

Molecular Formula C10H9ClN4O
Molecular Weight 236.66 g/mol
CAS No. 77636-92-1
Cat. No. B1219645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole
CAS77636-92-1
Synonyms2-((5-chloro-2-methoxyphenyl)azo)-1H-imidazole
2-((5-chloro-2-methoxyphenyl)azo)-1H-imidazole hydrochloride
M 6434
M-6434
M6434
Molecular FormulaC10H9ClN4O
Molecular Weight236.66 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)N=NC2=NC=CN2
InChIInChI=1S/C10H9ClN4O/c1-16-9-3-2-7(11)6-8(9)14-15-10-12-4-5-13-10/h2-6H,1H3,(H,12,13)
InChIKeyIXQGZPLNCYHNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M-6434: α1-Adrenoceptor Agonist for Cardiovascular and Urological Research


2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole (CAS 77636-92-1), also designated M-6434, is a synthetic arylazo-substituted imidazole derivative characterized by a diazenyl bridge linking a 5-chloro-2-methoxyphenyl moiety to the 2-position of 1H-imidazole. The compound is a non-subtype-selective α1-adrenoceptor agonist that directly stimulates postsynaptic α1-adrenergic receptors without indirect catecholamine release or β-adrenoceptor activation [1]. It has been investigated preclinically as an orally active pressor agent and more recently as a potential therapeutic for stress urinary incontinence based on its contractile effects on lower urinary tract smooth muscle [2].

Why M-6434 Cannot Be Replaced by Generic α1-Agonists


While structurally related azoimidazoles and generic α1-adrenoceptor agonists such as phenylephrine or midodrine share the same nominal receptor target, substitution with 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole (M-6434) fails in translational research contexts due to its unique combination of oral bioavailability, high intrinsic pressor potency, differential receptor-effector coupling, and a distinctive selectivity profile favoring lower urinary tract smooth muscle over vascular smooth muscle [1]. Unlike phenylephrine, which exhibits poor oral bioavailability and significant β-adrenoceptor cross-reactivity at higher concentrations, M-6434 demonstrates exclusive α1-agonism with a pressor effect that is 10-fold more potent orally [2]. Furthermore, head-to-head comparisons reveal that M-6434's bradycardiac liability is substantially weaker than that of midodrine, and its functional selectivity for human lower urinary tract tissue over vascular tissue is the opposite of what is predicted for non-selective α1-agonists [3]. These differential pharmacological properties cannot be extrapolated from the imidazole core or the azo-linker alone and are highly sensitive to the specific chloro-methoxy substitution pattern on the aryl ring.

Quantitative Comparison: M-6434 vs. Key α1-Agonists


Oral Pressor Potency vs. Phenylephrine and Methoxamine

In conscious normotensive rats, M-6434 exhibited a dose-dependent pressor effect following oral administration that was quantified as 10 times more potent than those of phenylephrine and methoxamine [1]. This marked potency differential, observed under identical in vivo experimental conditions, establishes M-6434 as a superior oral pressor agent relative to these two standard sympathomimetic amines, which are limited by poor oral absorption and shorter duration of action.

α1-adrenoceptor agonism hypotension pressor agents oral bioavailability

Vascular Contractile Potency vs. Phenylephrine and Noradrenaline

In isolated canine artery preparations, the pD₂ values for M-6434-mediated vasoconstriction of the aorta, pulmonary artery, renal artery, and femoral artery were reported to be approximately equal to those of phenylephrine [1]. Additionally, in isolated guinea-pig aortic spiral strips, the pD₂ value of M-6434 was larger than those of other sympathomimetics, and its maximal contractile response reached 83.4% of the maximal response induced by the full agonist noradrenaline [2]. This indicates that while M-6434 binds with high affinity to vascular α1-adrenoceptors, it acts as a partial agonist with slightly lower intrinsic efficacy than noradrenaline.

vascular smooth muscle pD₂ α1-adrenoceptor intrinsic activity

Pressor Potency and Bradycardiac Liability vs. Midodrine

In conscious rats, the pressor effect of M-6434 was approximately 4 times more potent than that of midodrine, with both agents causing a dose-dependent decrease in heart rate [1]. However, the bradycardiac action of M-6434 was found to be significantly weaker than that of midodrine in both conscious rabbits and dogs [2]. In a head-up tilt model of postural hypotension in conscious rabbits, M-6434 prevented reductions in mean blood pressure and cerebral blood flow with a potency approximately 3 times greater than midodrine; in anesthetized dogs, M-6434 was 10–30 times more potent than midodrine in preventing postural hypotensive reductions in these parameters [2].

midodrine bradycardia postural hypotension α1-agonist

Tissue Selectivity: LUT vs. Vascular Smooth Muscle

Contrary to the class-level inference that non-selective α1-agonists would elevate blood pressure alongside any therapeutic effect on lower urinary tract smooth muscle, M-6434 was surprisingly found to exhibit the desired selective activity profile in human tissue assays [1]. The patent disclosure explicitly states that M-6434 is active at increasing the tone of human lower urinary tract (LUT) tissue while being much less active at increasing the tone of human arterial blood vessels [1]. Furthermore, in functional tissue assays using pig urethra, M-6434 produced contraction with a pEC₅₀ of 5.7, a value that was equipotent to noradrenaline (pEC₅₀ = 5.8) and phenylephrine (pEC₅₀ = 5.7) [2].

α1A-adrenoceptor stress urinary incontinence tissue selectivity smooth muscle contraction

Receptor Selectivity: Absence of β-Adrenoceptor Activity

In functional assays using rat left atria, the positive inotropic effect of M-6434 was completely suppressed by the α-antagonist phentolamine but was unaffected by the β-antagonist propranolol or by pretreatment with the catecholamine depletor reserpine [1]. This pharmacological fingerprint demonstrates that M-6434 acts exclusively via direct α-adrenoceptor stimulation and possesses neither β-stimulating activity nor indirect catecholamine-releasing properties. In contrast, phenylephrine, while primarily an α1-agonist, can exhibit β-adrenoceptor-mediated effects at higher concentrations, and many sympathomimetic amines (e.g., ephedrine) exert their effects partially through indirect catecholamine release.

α-adrenoceptor selectivity β-adrenoceptor catecholamine release receptor profiling

Chemical and Physical Characterization

The synthesis of M-6434 proceeds via diazotization of 4-chloro-2-aminoanisole followed by coupling with imidazole under basic conditions, yielding a yellow-orange product that is purified by recrystallization from n-propyl alcohol . The compound exhibits a melting point of 205 °C (with decomposition) when measured according to Japanese Pharmacopoeia standards and displays a characteristic ultraviolet absorption maximum (λmax) at 384 nm . These analytical data are essential for identity verification, purity assessment, and quality control in research settings and are specific to the 5-chloro-2-methoxyphenyl substitution pattern.

synthesis melting point UV-Vis spectroscopy characterization

M-6434 Research Applications


Orthostatic and Postural Hypotension Models

M-6434 is ideally suited for investigating the efficacy of α1-adrenoceptor agonists in animal models of orthostatic or postural hypotension. Its 10-fold greater oral pressor potency relative to phenylephrine and methoxamine [1], combined with its 4-fold greater potency and weaker bradycardiac action relative to midodrine [2], makes it the preferred tool compound for studies requiring robust and sustained blood pressure elevation with minimal reflex chronotropic interference. The compound's demonstrated efficacy in preventing head-up tilt-induced reductions in mean blood pressure and cerebral blood flow [3] further validates its utility in this research domain.

α1-Adrenoceptor-Mediated LUT Contraction

M-6434 is uniquely valuable for ex vivo and in vivo studies examining α1-adrenoceptor function in the lower urinary tract, particularly in the context of stress urinary incontinence. Its unexpected tissue selectivity—active on human LUT smooth muscle while showing much lower activity on human arterial blood vessels [1]—distinguishes it from other non-selective α1-agonists. Researchers can employ M-6434 to elicit LUT contraction in isolated tissue baths (e.g., pig urethra, where it exhibits a pEC₅₀ of 5.7 [2]) without the confounding cardiovascular effects that would accompany the use of phenylephrine or noradrenaline in whole-animal studies.

Pure α-Adrenoceptor Agonism Studies

M-6434 serves as an essential reference agonist in pharmacological assays that demand exclusive α-adrenoceptor activation devoid of β-adrenergic or indirect sympathomimetic components. Functional studies in rat atrial preparations have confirmed that M-6434's positive inotropic effects are abolished by phentolamine but not by propranolol or reserpine [1]. This clean pharmacological profile renders M-6434 superior to phenylephrine (which may exhibit β-activity at high concentrations) and ephedrine (which releases catecholamines indirectly) for experiments designed to dissect pure α1-mediated signaling pathways or for use as a calibration standard in α-adrenoceptor binding and functional assays.

Arylazo-Imidazole SAR Studies

The 2-((2-methoxy-5-chlorophenyl)azo)-1H-imidazole scaffold, with its well-characterized synthesis, melting point (205 °C, decomp.), and UV absorption (λmax = 384 nm) [1], provides a robust starting point for medicinal chemistry efforts aimed at optimizing α1-adrenoceptor agonists. The established SAR, where the 5-chloro-2-methoxyphenyl substitution pattern confers high oral potency and unique tissue selectivity [2], enables researchers to use M-6434 as a benchmark compound when designing and evaluating novel analogs with improved subtype selectivity, enhanced oral bioavailability, or further reduced cardiovascular liability.

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